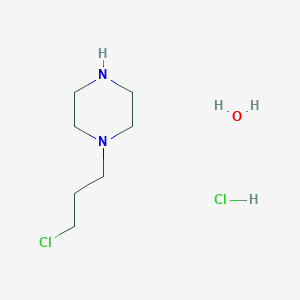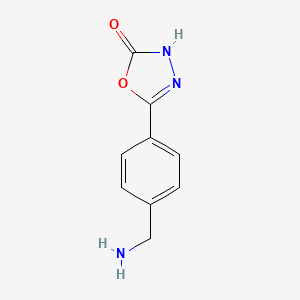
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features an oxadiazole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(aminomethyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sulfuric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound shares structural similarities but differs in the presence of the isoxazole ring and trifluoromethyl group.
4-(aminomethyl)benzoic acid derivatives: These compounds have similar functional groups but lack the oxadiazole ring.
Uniqueness
5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-[4-(aminomethyl)phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-5-6-1-3-7(4-2-6)8-11-12-9(13)14-8/h1-4H,5,10H2,(H,12,13) |
InChI Key |
QRWLRSNNAQYJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047553.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047560.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B15047577.png)
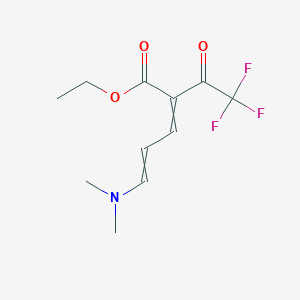
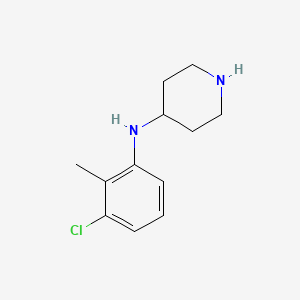
![1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B15047587.png)
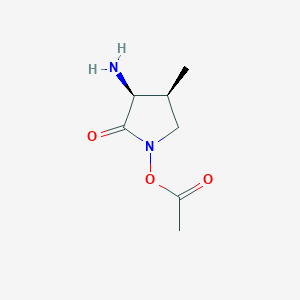
![N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine](/img/structure/B15047604.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B15047612.png)
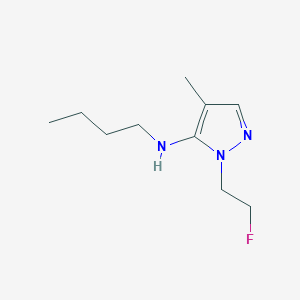

![6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B15047625.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047629.png)
